molecular formula C11H15N5O3S B2792546 1-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-imidazole-4-sulfonamide CAS No. 1797090-93-7

1-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-imidazole-4-sulfonamide

カタログ番号 B2792546
CAS番号: 1797090-93-7
分子量: 297.33
InChIキー: FQBBIXJLSNWGET-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-imidazole-4-sulfonamide, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK. BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies and autoimmune diseases.

作用機序

Although the mechanism of action of TAK-659 is well understood, further studies are needed to elucidate its effects on other signaling pathways and cellular processes.
5. Optimization of pharmacokinetics: Further studies are needed to optimize the pharmacokinetic properties of TAK-659, including its half-life and bioavailability, to improve its efficacy and reduce potential off-target effects.
In conclusion, TAK-659 is a promising research tool and potential therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases. Further studies are needed to determine its safety and efficacy in clinical trials and optimize its pharmacokinetic properties and combination regimens.

実験室実験の利点と制限

TAK-659 has several advantages as a research tool, including its high potency and selectivity for BTK, its ability to inhibit B-cell receptor signaling and downstream pathways, and its potential to induce apoptosis and inhibit proliferation of B-cells. However, TAK-659 has some limitations, including its relatively short half-life and potential off-target effects.

将来の方向性

There are several potential future directions for research on TAK-659. These include:
1. Clinical trials: TAK-659 is currently being evaluated in clinical trials for the treatment of CLL and other B-cell malignancies. Further studies are needed to determine its safety and efficacy in these patient populations.
2. Combination therapy: TAK-659 has shown promising results in combination with other therapies, such as venetoclax and rituximab. Further studies are needed to optimize combination regimens and determine their efficacy in different patient populations.
3. Autoimmune diseases: BTK inhibitors, including TAK-659, have shown potential as treatments for autoimmune diseases, such as rheumatoid arthritis and lupus. Further studies are needed to determine their safety and efficacy in these indications.
4.

合成法

The synthesis of TAK-659 involves several steps, including the preparation of the key intermediate, 1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid, and the coupling of this intermediate with 1-methyl-1H-imidazole-4-sulfonyl chloride. The final product is obtained after purification and isolation using column chromatography.

科学的研究の応用

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has demonstrated potent antitumor activity, both as a single agent and in combination with other therapies.

特性

IUPAC Name

1-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]imidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3S/c1-15-6-11(12-8-15)20(17,18)14-9-4-13-16(5-9)10-2-3-19-7-10/h4-6,8,10,14H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBBIXJLSNWGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。